molecular formula C21H26N2O2S B6447676 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane CAS No. 2549053-53-2

1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane

Cat. No.: B6447676
CAS No.: 2549053-53-2
M. Wt: 370.5 g/mol
InChI Key: UDDKYPYHMHIDJR-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane is a complex organic compound featuring a cyclopropanesulfonyl group and a diphenylmethyl group attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane typically involves multiple steps, starting with the preparation of the cyclopropanesulfonyl chloride and diphenylmethylamine. These intermediates are then reacted under controlled conditions to form the final product. Common reagents used in these reactions include bases like triethylamine and solvents such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques, which offer advantages in terms of scalability and efficiency. These methods allow for the precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate
  • Cyclopropanesulfonyl chloride
  • Diphenylmethane derivatives

Uniqueness

1-(Cyclopropanesulfonyl)-4-(diphenylmethyl)-1,4-diazepane is unique due to its combination of a cyclopropanesulfonyl group and a diphenylmethyl group within a diazepane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-benzhydryl-4-cyclopropylsulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c24-26(25,20-12-13-20)23-15-7-14-22(16-17-23)21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDKYPYHMHIDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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